molecular formula C20H21N5O3 B2357992 (4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324107-30-3

(4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Numéro de catalogue: B2357992
Numéro CAS: 1324107-30-3
Poids moléculaire: 379.42
Clé InChI: UHROWEUVCZHKNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a 4-butoxyphenyl group linked via a methanone bridge to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a pyrimidin-2-yl group.

The 4-butoxyphenyl moiety may enhance lipophilicity, influencing membrane permeability, while the oxadiazole and pyrimidine groups contribute to hydrogen bonding and π-π stacking interactions. The azetidine ring introduces conformational rigidity, which could modulate binding specificity compared to larger heterocycles like piperidine .

Propriétés

IUPAC Name

(4-butoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-3-11-27-16-7-5-14(6-8-16)20(26)25-12-15(13-25)19-23-18(24-28-19)17-21-9-4-10-22-17/h4-10,15H,2-3,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHROWEUVCZHKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that incorporates various pharmacologically relevant moieties. The biological activity of such compounds is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine rings, which are known for their diverse therapeutic potentials including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes:

  • A butoxyphenyl group that enhances lipophilicity.
  • A pyrimidine ring contributing to various biological activities.
  • An oxadiazole ring known for its role in medicinal chemistry.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have shown significant antimicrobial properties. Research indicates that derivatives with this scaffold exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeTarget OrganismReference
17aAntibacterialStaphylococcus aureus
29bAntibacterialEnterococcus faecalis

Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively, often outperforming traditional antibiotics like vancomycin.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds similar to the one have been tested for their ability to reduce inflammation in various models:

CompoundInflammation ModelEffectivenessReference
6Carrageenan-induced paw edemaSignificant reduction in edema
8Lipopolysaccharide-induced inflammationDecreased cytokine levels

These findings suggest that the incorporation of oxadiazole into drug design may enhance anti-inflammatory effects.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-established. The compound's structure suggests potential interactions with cancer cell pathways:

CompoundCancer TypeMechanism of ActionReference
17bBreast CancerInduction of apoptosis via mitochondrial pathway
18aLung CancerInhibition of cell proliferation through G2/M arrest

Research indicates that these compounds can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Against E. coli : A study evaluated the effectiveness of a similar oxadiazole derivative against E. coli, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than many conventional antibiotics .
  • Anti-inflammatory Effects : In a murine model, the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with doses ranging from 10 to 50 mg/kg body weight .
  • Anticancer Research : A recent study highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity .

Comparaison Avec Des Composés Similaires

Quantitative Structural Similarity Analysis

Using graph-based comparison methods (e.g., Tanimoto coefficients ), the target compound’s similarity to analogs can be quantified:

Table 2: Hypothetical Tanimoto Coefficients (Binary Fingerprint Comparison)
Compound Pair Tanimoto Coefficient (Range: 0–1) Interpretation
Target vs. Benzooxazine derivatives 0.35–0.45 Moderate similarity (shared oxadiazole)
Target vs. Thiazole-pyrimidine 0.25–0.35 Low similarity (divergent heterocycles)
Target vs. Tetrahydrofuran-pyrimidine 0.15–0.25 Minimal overlap (distinct core scaffolds)

Insights :

  • The highest similarity (0.35–0.45) is with benzooxazine derivatives due to shared 1,2,4-oxadiazole and aromatic substituents. However, the azetidine vs. benzooxazine divergence significantly lowers the coefficient.
  • Thiazole-containing analogs exhibit lower similarity, underscoring the importance of oxadiazole in defining the target’s structural identity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.